molecular formula C18H13F2N5S B2448687 3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-24-6

3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Katalognummer: B2448687
CAS-Nummer: 863458-24-6
Molekulargewicht: 369.39
InChI-Schlüssel: XPHGIFONPYHXSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of fluorophenyl and methylsulfanyl groups attached to the triazolopyrimidine core

Eigenschaften

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5S/c19-14-7-5-12(6-8-14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-3-1-2-4-15(13)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHGIFONPYHXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzyl chloride with 2-fluorobenzyl mercaptan in the presence of a base to form the intermediate compound. This intermediate is then cyclized with a triazole derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized forms back to the original compound.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and other reagents under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Regeneration of the original compound from oxidized forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of this compound is its role as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the induction of apoptosis in cancer cells. Studies have shown that compounds with similar triazolopyrimidine structures exhibit promising anticancer activity by disrupting cell cycle progression .

Case Study: In Vitro Evaluation

In a study evaluating the anticancer potential of various triazolopyrimidine derivatives, it was found that modifications to the triazole ring significantly influenced cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer) cells. The compound's ability to induce apoptosis was linked to its interaction with CDK2, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Properties

Research has also indicated potential antimicrobial properties of this compound. Compounds within the triazolopyrimidine class have been evaluated for their effectiveness against various bacterial strains. The presence of fluorine atoms is known to enhance the lipophilicity and membrane permeability of compounds, which may contribute to their antimicrobial efficacy .

Cellular Effects

In biological studies, this compound has been utilized to investigate its effects on cell cycle dynamics and apoptosis mechanisms. It has been shown to influence key regulatory proteins involved in these processes, thereby providing insights into the cellular response to pharmacological agents .

Synthesis of Derivatives

The compound serves as a valuable building block for synthesizing other heterocyclic compounds with potential pharmacological activities. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological properties. For instance, researchers have synthesized analogs by altering substituents on the triazole or pyrimidine rings to explore their pharmacological profiles .

Synthetic Routes

Common synthetic routes for producing this compound involve condensation reactions between fluorobenzyl derivatives and thiol-containing reagents under controlled conditions. This method not only yields the desired triazolopyrimidine but also allows for scalability in industrial applications .

Wirkmechanismus

The mechanism of action of 3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle regulatory proteins and the activation of apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of both fluorophenyl and methylsulfanyl groups, which contribute to its distinct chemical properties and biological activities. Its dual inhibition of CDK2 and induction of apoptosis in cancer cells make it a promising candidate for further research and development in medicinal chemistry .

Biologische Aktivität

The compound 3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a triazolo-pyrimidine core with fluorinated phenyl groups and a sulfanyl substituent. Its molecular formula is C16H15F2N5SC_{16}H_{15}F_2N_5S, with a molecular weight of approximately 348.39 g/mol. The presence of fluorine atoms is significant as they can enhance biological activity through improved binding affinity to target proteins.

Biological Activity Overview

Triazolopyrimidine derivatives are known for their wide-ranging pharmacological effects, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains, including resistant strains like MRSA.
  • Antitumor Activity : Several studies have indicated that triazolopyrimidines can induce apoptosis in cancer cells and inhibit cell proliferation.
  • Antiviral Properties : Some derivatives have been identified as potential inhibitors of viral replication.

The mechanisms underlying the biological activities of triazolopyrimidine derivatives often involve:

  • Enzyme Inhibition : Many compounds act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • DNA Intercalation : Certain derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : Some compounds may interact with specific receptors, modulating their activity and leading to therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that a related triazolopyrimidine complex exhibited potent antimicrobial activity against both planktonic cells and biofilms of Gram-positive bacteria, including MRSA. The complex showed a higher efficacy compared to standard antibiotics .
  • Antitumor Activity :
    • Research on various triazolopyrimidine derivatives indicated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds displayed IC50 values ranging from 45 to 97 nM, suggesting strong potential as anticancer agents .
  • Neuroprotective Effects :
    • Some studies have suggested that triazolopyrimidine derivatives may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 (nM)Reference
Triazolopyrimidine Complex 1AntimicrobialMRSA20
Triazolopyrimidine Derivative AAntitumorMCF-745
Triazolopyrimidine Derivative BNeuroprotectiveNeuronal CellsNot specified

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Characterization Method
Core functionalization4-fluorobenzyl bromide, K₂CO₃, DMF, 80°C65–70¹H NMR, LC-MS
Thioether formation2-fluorobenzyl mercaptan, DIPEA, DCM, RT50–55HPLC-PDA, FT-IR

Basic: How to characterize its structural integrity and purity?

Methodological Answer:
A combination of analytical techniques is required:

  • X-ray crystallography resolves the 3D structure, confirming substituent positions and bond angles (e.g., C–S bond length: ~1.81 Å) .
  • ¹H/¹³C NMR identifies fluorine-induced deshielding in aromatic protons (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) .
  • HPLC with UV/HRMS ensures purity (>98%) and detects trace byproducts (e.g., sulfoxide derivatives from thioether oxidation) .

Advanced: How do fluorinated substituents influence its bioactivity and binding kinetics?

Methodological Answer:
The 4-fluoro and 2-fluoro groups enhance lipophilicity and modulate electronic effects, impacting target binding:

  • Structure-activity relationship (SAR) studies : Replace fluorine with Cl/CH₃ to assess potency changes. Fluorine’s electronegativity increases hydrogen-bonding potential with enzymes like kinases .
  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to purified targets (e.g., kinases) at varying pH and ionic strengths .
  • Molecular docking : Compare docking scores (e.g., AutoDock Vina) of fluorinated vs. non-fluorinated analogs to predict binding modes .

Advanced: How to resolve discrepancies in reported enzymatic inhibition data?

Methodological Answer:
Contradictions may arise from assay conditions or impurity interference:

  • Standardize assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4, 1 mM DTT) and enzyme batches (e.g., recombinant human kinases) .
  • Control for impurities : Re-purify the compound via preparative HPLC and re-test activity .
  • Validate with orthogonal methods : Compare IC₅₀ values from fluorescence-based assays with radiometric assays .

Advanced: What computational strategies predict its environmental fate and toxicity?

Methodological Answer:
While direct environmental data is limited, predictive models can be applied:

  • Quantitative structure-activity relationship (QSAR) : Estimate biodegradation half-life using software like EPI Suite .
  • Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aquatic enzymes to predict persistence .
  • In vitro ecotoxicity : Test against Daphnia magna or algal cultures using OECD guidelines to extrapolate LC₅₀ values .

Basic: What are the best practices for storage and handling to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under argon to prevent thioether oxidation .
  • Stability monitoring : Perform monthly HPLC checks for sulfoxide formation (>5% degradation warrants re-purification) .

Advanced: How to design a crystallography study to analyze its binding to a target protein?

Methodological Answer:

  • Co-crystallization : Incubate the compound with the target protein (e.g., kinase) at a 2:1 molar ratio in 20 mM HEPES, pH 7.5 .
  • Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) diffraction .
  • Refinement : Apply PHENIX or REFMAC5 to model ligand density maps, validating with Rfree values <0.25 .

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